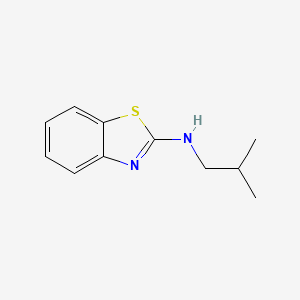

2-Benzothiazolamine, N-(2-methylpropyl)-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Benzothiazolamine, N-(2-methylpropyl)- is a chemical compound that has been found to have various applications in scientific research. This compound belongs to the class of benzothiazoles and is commonly used as a precursor in the synthesis of other organic compounds.

Applications De Recherche Scientifique

Therapeutic Potential and Chemical Properties

- Benzothiazoles, including 2-Benzothiazolamine derivatives, are recognized for their extensive pharmaceutical applications. These compounds are known for their antimicrobial, analgesic, anti-inflammatory, and antidiabetic properties. The 2-arylbenzothiazoles, in particular, are being explored as potential antitumor agents. Their structural simplicity and ease of synthesis make them suitable for the development of diverse chemical libraries aimed at drug discovery. The increasing interest in the benzothiazole nucleus within drug discovery highlights its significance in the development of new therapies for various human diseases and disorders (Kamal, Hussaini Syed, & Malik Mohammed, 2015).

Anticancer Applications

- Recent advancements have shown that structural modifications of benzothiazole scaffolds, including those similar to 2-Benzothiazolamine, N-(2-methylpropyl)-, contribute to the development of new antitumor agents. These derivatives have demonstrated promising anticancer profiles and synthetic accessibility, which are attractive for the design and development of novel chemotherapeutics. Despite the encouraging results observed in clinical studies, a full characterization of their toxicity is required for safe clinical use as cancer treatment drugs (Ahmed et al., 2012).

Pharmacological Diversity

- The benzothiazole structure is integral to many natural and synthetic bioactive molecules, showing a wide array of activities with minimal toxic effects. Derivatives of benzothiazole, including 2-Benzothiazolamine, N-(2-methylpropyl)-, exhibit anti-viral, anti-microbial, anti-allergic, anti-diabetic, anti-tumor, anti-inflammatory, anthelmintic, and anti-cancer properties. This diversity in pharmacological activities positions benzothiazole as a rapidly evolving and interesting compound in medicinal chemistry (Bhat & Belagali, 2020).

Modern Synthetic Approaches

- The review of modern trends in the chemistry of 2-amino and 2-mercapto substituted benzothiazoles, akin to 2-Benzothiazolamine, N-(2-methylpropyl)-, highlights new synthesis methods. These include both conventional multistep processes and one-pot, atom economy procedures that adhere to green chemistry principles. Such methodologies facilitate the easy functionalization of the benzothiazole moiety, making it a highly reactive building block for organic synthesis, including the creation of pharmacologically active heterocycles (Zhilitskaya, Shainyan, & Yarosh, 2021).

Propriétés

IUPAC Name |

N-(2-methylpropyl)-1,3-benzothiazol-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2S/c1-8(2)7-12-11-13-9-5-3-4-6-10(9)14-11/h3-6,8H,7H2,1-2H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMGKWHWIOTWYOI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNC1=NC2=CC=CC=C2S1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20343704 |

Source

|

| Record name | Benzothiazol-2-yl-isobutyl-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20343704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Benzothiazolamine, N-(2-methylpropyl)- | |

CAS RN |

24622-32-0 |

Source

|

| Record name | Benzothiazol-2-yl-isobutyl-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20343704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4-Cyclohexyl-5-furan-2-yl-4h-[1,2,4]triazol-3-yl-sulfanyl)acetic acid](/img/structure/B1349047.png)

![({[Benzyl(thien-2-ylmethyl)amino]-carbonothioyl}amino)acetic acid](/img/structure/B1349064.png)